![molecular formula C17H14ClNO4 B2708606 7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 904811-98-9](/img/structure/B2708606.png)
7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This molecule belongs to the class of isochromene derivatives, which are known to exhibit diverse biological activities such as anti-inflammatory, antitumor, and antiviral effects.
Scientific Research Applications
Antiproliferative Activity
The compound’s hybrid structure, combining a 7-chloro-4-aminoquinoline nucleus with a substituted 2-pyrazoline moiety, has been synthesized and evaluated for its antiproliferative effects . Specifically, compounds 25, 30, 31, 36, and 37 demonstrated significant cytostatic activity against human cancer cell lines, with remarkable GI50 values ranging from 0.05 to 0.95 µM. These findings suggest potential applications in cancer therapy.
Antifungal Properties
In addition to its antiproliferative effects, the hybrid molecules were tested for antifungal activity against Candida albicans and Cryptococcus neoformans. While further studies are needed, these results hint at the compound’s potential as an antifungal agent .
Medicinal Chemistry
The 2-pyrazoline moiety within the compound is of great interest in medicinal chemistry. It exhibits diverse pharmacological effects, including antimicrobial, antimycobacterial, anti-inflammatory, analgesic, and antidepressant activities. Researchers have also explored its Nitric Oxide Synthase (NOS) inhibition and Cannabinoid CB1 receptor antagonism .
Coumarin Derivatives
The compound’s structure suggests a connection to coumarin derivatives. For instance, the 3-(4-methoxyphenyl)-4-hydroxy coumarin can be prepared from an intermediate via intramolecular Claisen condensation . This opens up avenues for investigating its role in coumarin-based drug development.
Synthetic Cannabinoid Receptor Agonists (SCRAs)
Given the compound’s structural features, it’s worth exploring its potential as a synthetic cannabinoid receptor agonist (SCRA). SCRA NPS (new psychoactive substances) are structurally diverse and have gained attention in recent years . Investigating its interaction with cannabinoid receptors could yield valuable insights.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antitrypanosomal and antiplasmodial activities, suggesting potential effects on these pathways .
Result of Action
Compounds with similar structures have been shown to exhibit antitrypanosomal and antiplasmodial activities, suggesting potential effects on these cellular processes .
properties
IUPAC Name |
7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-22-13-6-4-12(5-7-13)19-16(20)15-8-10-2-3-11(18)9-14(10)17(21)23-15/h2-7,9,15H,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCDTGVRSYOGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide |
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